N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide is a complex organic compound that features a benzothiazole moiety, a furan ring, and a nitrobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide typically involves the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with a furan-2-carbaldehyde derivative, followed by the reaction with 3-nitrobenzohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzothiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole or furan derivatives.
Scientific Research Applications
N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N’-{1-[3-(1H-tetrazol-1-yl)phenyl]ethylidene}acetohydrazide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-fluorophenyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide
Uniqueness
N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide is unique due to its combination of a benzothiazole moiety, a furan ring, and a nitrobenzohydrazide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H16N4O5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(E)-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C21H16N4O5S2/c1-2-29-15-6-8-17-18(11-15)31-21(23-17)32-19-9-7-16(30-19)12-22-24-20(26)13-4-3-5-14(10-13)25(27)28/h3-12H,2H2,1H3,(H,24,26)/b22-12+ |
InChI Key |
DKEDAYRTHLNDOG-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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